Daprodustat Bishydroxylated Metabolite is a significant compound derived from daprodustat, which is a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily indicated for treating anemia associated with chronic kidney disease. This compound works by stabilizing hypoxia-inducible factors, thereby promoting erythropoiesis in patients who cannot adequately produce erythropoietin due to their condition. Daprodustat was developed by GlaxoSmithKline and has been recognized as a first-in-class medication for this purpose, receiving approval in various regions, including the United States in February 2023 .
The primary source of daprodustat and its metabolites is through pharmaceutical synthesis, specifically designed to inhibit prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). The metabolic pathways of daprodustat yield several metabolites, including the bishydroxylated form, which has been studied for its pharmacological activity and safety profile .
The synthesis of daprodustat and its metabolites involves several chemical reactions that utilize various organic compounds. The primary synthetic route includes the formation of the core pyrimidine structure followed by functionalization to introduce hydroxyl groups.
The molecular formula for daprodustat is with a molecular weight of approximately 393.44 g/mol. The compound features a complex structure that includes multiple rings and functional groups critical for its biological activity.
Daprodustat undergoes several metabolic transformations in vivo:
The metabolic pathways have been characterized using high-performance liquid chromatography coupled with mass spectrometry to identify and quantify the metabolites formed .
Daprodustat works by inhibiting hypoxia-inducible factor prolyl hydroxylases, which are enzymes responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes:
Clinical studies have demonstrated that daprodustat effectively raises hemoglobin levels comparable to traditional erythropoiesis-stimulating agents while maintaining safety profiles .
Relevant data indicates that daprodustat exhibits high plasma protein binding (>99%), influencing its pharmacokinetic properties significantly .
Daprodustat Bishydroxylated Metabolite is primarily used in clinical settings for:
Additionally, due to its mechanism of action, it has garnered interest in fields related to hypoxia responses and therapeutic interventions in conditions associated with low oxygen availability .
Daprodustat undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 2C8 (CYP2C8), which catalyzes its bishydroxylation. This enzyme accounts for >95% of the oxidative transformations, with minor contributions from CYP3A4 (<5%) [4] [7]. The bishydroxylated metabolites—including GSK2391220 (M2), GSK2506104 (M3), and GSK2531401 (M13)—are formed via sequential hydroxylation reactions at distinct molecular sites. In vitro studies using recombinant CYP isoforms confirm CYP2C8’s dominant role, exhibiting ≥1000-fold selectivity over other CYP enzymes [4]. The kinetic parameters of these reactions (e.g., Michaelis constant, Km) align with in vivo observations of rapid metabolite appearance within 2–8 hours post-dosing [4] [6].
Bishydroxylation proceeds through multi-step oxidation:
The liver is the primary site of daprodustat bishydroxylation, with extrahepatic tissues (e.g., kidneys, intestines) playing negligible roles. Evidence includes:
Table 1: Impact of Hepatic Function on Daprodustat and Bishydroxylated Metabolite Exposure
Parameter | Healthy Controls | Mild Impairment (Child-Pugh A) | Moderate Impairment (Child-Pugh B) |
---|---|---|---|
Daprodustat AUC0-inf | 1.0x (reference) | 1.5x increase | 2.0x increase |
Metabolite Cmax | 1.0x (reference) | 1.2–1.8x increase | 1.5–2.0x increase |
Unbound fraction | Baseline | 1.6x higher | 2.3x higher |
In vitro Models
In vivo Models
Table 2: Validation of Metabolic Models for Bishydroxylated Metabolite Profiling
Model Type | Key Findings | Predictive Accuracy vs. Human Data |
---|---|---|
Human hepatocytes | Generates all 6 major metabolites; CYP2C8 inhibition ablates bishydroxylation | >90% metabolite profile match |
PBPK (OATP1B-CYP2C8) | Predicts DDIs with CYP2C8 inhibitors; quantifies hepatic impairment effects | Within 25% error for AUC changes |
Monkey OATP1B inhibition | Rifampin reduces clearance 9.9-fold, mirroring human OATP1B-CYP2C8 interplay | Confirms transporter-enzyme synergy |
Table 3: Key Bishydroxylated Metabolites of Daprodustat
Metabolite Code | Systematic Name | Hydroxylation Sites | Relative Abundance in Plasma |
---|---|---|---|
M2 | GSK2391220 | Aliphatic + aromatic | >10% of circulating radioactivity |
M3 | GSK2506104 | Dual aliphatic | >10% of circulating radioactivity |
M13 | GSK2531401 | Aromatic + heterocyclic | >10% of circulating radioactivity |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3